1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Description
The Ubiquity and Significance of the 1,2,3-Triazole Heterocyclic Moiety in Modern Organic and Medicinal Chemistry Research
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in modern chemistry due to its high stability, and its ability to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions. These properties enhance the binding affinity of triazole-containing compounds to biological targets, making them a privileged scaffold in drug discovery.
Derivatives of 1,2,3-triazole have been reported to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the triazole core allows for the creation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.
Historical Context of Triazole Synthesis and Derivatization Strategies
The synthesis of 1,2,3-triazoles has a rich history, with early methods often resulting in mixtures of regioisomers. A significant breakthrough came with the advent of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This reaction was further refined by the introduction of copper(I) and ruthenium(II) catalysts, which allowed for high regioselectivity, leading to the formation of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, respectively. This catalyzed version, often referred to as "click chemistry," has become a cornerstone of modern organic synthesis due to its reliability, high yields, and mild reaction conditions.
Derivatization of the 1,2,3-triazole ring is typically achieved by introducing functional groups onto the precursor molecules (azides and alkynes) prior to the cycloaddition reaction. For 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, the ethanone (B97240) group at the 4-position of the triazole ring provides a reactive handle for a variety of subsequent chemical transformations.
Scope and Research Objectives for Academic Investigations of this compound and its Direct Derivatives
Academic research on this compound and its direct derivatives primarily focuses on its utility as a synthetic intermediate. The primary research objectives include:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for the synthesis of the this compound scaffold and its analogues. This includes the investigation of novel catalytic systems and one-pot reaction sequences.
Synthesis of Biologically Active Molecules: The ethanone moiety of the compound is a key functional group that can be readily modified to generate a diverse range of derivatives. For instance, it can undergo condensation reactions to form chalcones, which are precursors to various heterocyclic systems like pyrazolines and thiazoles. rsc.org The resulting complex molecules are then screened for a variety of biological activities, including anticancer and antimicrobial properties. nih.gov
Exploration as a Building Block for Complex Heterocycles: The compound serves as a starting material for the construction of more elaborate heterocyclic frameworks. For example, it has been used in the synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives. researchgate.net
Overview of Current Research Trends Pertaining to the this compound Framework
Current research involving the this compound framework is largely centered on its application in the synthesis of novel compounds with potential pharmacological relevance. A significant trend is the use of this scaffold in "click chemistry" to generate a library of derivatives for biological screening.
One area of active investigation is the synthesis of chalcone (B49325) derivatives from this compound. These chalcones are then used to synthesize pyrazoline and thiazole-containing hybrids, which are evaluated for their potential as antimicrobial and anticancer agents. rsc.org
Another research direction involves the modification of the ethanone group to an oxime. For instance, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime has been synthesized from its corresponding ethanone precursor. mdpi.comcardiff.ac.uk This transformation introduces a new functional group that can be further elaborated, opening up avenues for the creation of novel compound libraries.
The synthesis of 1,2,3-triazole derivatives with potential anticancer activity is a prominent area of research. For example, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones have been synthesized and utilized in the Pfitzinger reaction to create quinoline-4-carboxylic acids, which are then evaluated for their cytotoxic effects. nih.gov
| Starting Material | Reaction | Product | Potential Application |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Condensation with benzaldehydes | Chalcones | Intermediate for pyrazolines and thiazoles |
| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Reaction with hydroxylamine (B1172632) hydrochloride | (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | Intermediate for further derivatization |
| 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones | Pfitzinger reaction with isatin | 2-[1-(4-R-phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-quinoline-4-carboxylic acid | Anticancer activity screening |
| Propargylated pyridinones and aryl azides | Click cycloaddition | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives | Exploration of novel heterocyclic systems |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJNBFOAUGABHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265039 | |
| Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128979-27-1 | |
| Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128979-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Pathways of 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 One
Reactions Involving the Ethanone (B97240) Carbonyl Group
The carbonyl group of the ethanone moiety is a primary site for chemical modification, readily undergoing condensation reactions with a variety of nucleophiles. These transformations are fundamental to the synthesis of more complex molecular architectures, including chalcones, oximes, and thiosemicarbazones.
Formation of Chalcone (B49325) Derivatives via Aldol Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates synthesized via the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. ijpcbs.comresearchgate.net This reaction involves the cross-condensation of an aromatic aldehyde with a ketone, such as 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. ijpcbs.com
The general procedure involves reacting the triazolyl ethanone with various substituted benzaldehydes in an ethanolic solution containing a base like sodium hydroxide (B78521). cambridge.orgnih.gov The base abstracts an α-hydrogen from the ketone's methyl group, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated ketone structure of the chalcone.
For instance, the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-methoxybenzaldehyde in ethanolic sodium hydroxide yields (E)-3-(4-methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one. cambridge.org Similarly, reaction with 2-naphthaldehyde (B31174) produces (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in excellent yield. ijpcbs.com The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. ijpcbs.comorganic-chemistry.org
| Ketone Reactant | Aldehyde Reactant | Base/Solvent | Product | Yield |
| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 2-naphthaldehyde | NaOH/Ethanol (B145695) | (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one ijpcbs.com | 92% |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 4-methoxybenzaldehyde | NaOH/Ethanol | (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one cambridge.org | 89% |
| 1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | Benzaldehyde | NaOH/Ethanol | (2E)-1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one organic-chemistry.org | 88% |
Synthesis of Oximes from Reaction with Hydroxylamine (B1172632)
The carbonyl group of this compound readily reacts with hydroxylamine to form the corresponding ketoxime. Oximes are a class of imines generally synthesized by the condensation of an aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base or in an acidic medium. clockss.orgchemistrysteps.comwikipedia.org
The synthesis typically involves refluxing the ketone with an excess of hydroxylamine hydrochloride in a solvent like ethanol. clockss.orgnrochemistry.com For example, the condensation of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with two mole equivalents of hydroxylamine hydrochloride in dry ethanol for five hours resulted in the formation of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime in 86% yield. clockss.orgnrochemistry.com The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N-OH functional group characteristic of oximes. chemistrysteps.com This transformation is a common method for the characterization and purification of carbonyl compounds. wikipedia.org
| Ketone Reactant | Reagent | Solvent | Product | Yield |
| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydroxylamine hydrochloride | Dry Ethanol | (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime clockss.orgnrochemistry.com | 86% |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Hydroxylamine hydrochloride | Not specified | [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] oxime organic-chemistry.org | Not specified |
Preparation of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed through the condensation reaction between a carbonyl compound and thiosemicarbazide. This reaction is a versatile method for synthesizing heterocyclic compounds with a range of biological activities. researchgate.netrsc.org The reaction involves the nucleophilic attack of the terminal hydrazine nitrogen of thiosemicarbazide on the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a thiosemicarbazone, characterized by the R1R2C=N-NH-C(=S)NH2 scaffold.
While direct synthesis from this compound is plausible, a common synthetic strategy involves a two-step process. First, the ketone is converted to a chalcone derivative as described in section 3.1.1. This chalcone is then reacted with thiosemicarbazide in a basic medium, such as ethanolic sodium hydroxide, to yield pyrazoline-N-thioamides. nih.gov Alternatively, the ketone can be directly reacted with thiosemicarbazide, often under reflux in a solvent like methanol, sometimes with microwave heating to facilitate the reaction. nih.gov
| Carbonyl Reactant | Reagent | Conditions | Product Type |
| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide | Not specified | Thiosemicarbazone derivative researchgate.net |
| 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-one derived chalcones | Thiosemicarbazide | NaOH/Dry Ethanol | Pyrazolin-N-thioamide nih.gov |
| 5'-(4-alkyl/aryl)-1H-1,2,3-triazole-isatins | Thiosemicarbazide | Methanol, reflux or microwave | Thiosemicarbazone derivative nih.gov |
Other Condensation Reactions with Carbonyl-Reactive Reagents
The carbonyl group of this compound can react with other carbonyl-reactive reagents, such as substituted hydrazines, to form hydrazones. For example, phenylhydrazine condenses with aldehydes and ketones to yield phenylhydrazones. researchgate.net This reaction proceeds via a similar mechanism to oxime and thiosemicarbazone formation, involving nucleophilic attack by the hydrazine followed by dehydration.
Another relevant transformation is the Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (e.g., POCl3/DMF). chemistrysteps.comwikipedia.orgnrochemistry.com While not a direct condensation on the ketone itself, this reaction can be used to introduce a formyl group onto activated aromatic or heterocyclic systems, which can then undergo further condensation reactions. ijpcbs.com The Vilsmeier reagent is a weak electrophile that reacts with electron-rich substrates. chemistrysteps.com
Nucleophilic Substitution Reactions of Halogenated Derivatives
A key derivatization pathway for this compound involves the halogenation of the α-carbon (the methyl group), followed by nucleophilic substitution. The resulting α-haloketone is a versatile intermediate for introducing a variety of functional groups.
Reactivity with Amines for Aminoketone Formation
The α-carbon of the ethanone moiety can be brominated to form 2-bromo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. This α-bromoketone is an excellent electrophile for nucleophilic substitution reactions with amines to produce α-aminoketones. clockss.orgresearchgate.net
The reaction of 4-bromoacetyl-1H-1,2,3-triazoles with various amines has been studied. clockss.org In some cases, the expected α-aminoketone product is obtained in high yield. For example, the reaction of a 4-bromoacetyl-1H-1,2,3-triazole with 4-bromoaniline or 1H-benzotriazole in basic media afforded the corresponding aminoketone derivatives in yields of 82-83%. clockss.orgresearchgate.net This reaction follows a standard SN2 mechanism where the amine nitrogen displaces the bromide ion.
However, unexpected products can also form. The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one with benzylamine in boiling ethanol, without a catalyst, surprisingly yielded 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine instead of the anticipated aminoketone. clockss.orgresearchgate.net This indicates that the reaction pathway is sensitive to the specific substrates and conditions, with the amine potentially acting as a nitrogen source for pyrazine formation through a self-condensation mechanism of the α-aminoketone intermediate.
| α-Haloketone Reactant | Amine Reactant | Conditions | Product(s) | Yield |
| 2-bromo-1-(5-methyl-1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 4-bromoaniline | Basic media | 2-((4-bromophenyl)amino)-1-(5-methyl-1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one clockss.org | 82% |
| 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 1H-benzotriazole | Basic media | 2-(1H-benzo[d] clockss.orgchemistrysteps.comnrochemistry.comtriazol-1-yl)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one clockss.org | 83% |
| 2-bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Benzylamine | Boiling Ethanol | 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine clockss.orgresearchgate.net | 50% |
Reactions with Phenols to Form Keto-Ethers
The synthesis of keto-ethers from this compound and phenols can be achieved through a two-step sequence. This process first involves the alpha-halogenation of the ketone, followed by a Williamson ether synthesis with a desired phenol.
The initial step is the bromination of the acetyl group of this compound to yield 2-bromo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. This intermediate is a key precursor for the subsequent nucleophilic substitution reaction.
In the second step, the resulting α-bromo ketone undergoes a Williamson ether synthesis with a variety of substituted phenols. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide ion from the α-bromo ketone, leading to the formation of the corresponding keto-ether. This method allows for the introduction of a diverse range of phenolic moieties onto the core scaffold.
A plausible reaction scheme is presented below:
Step 1: Alpha-Bromination
Step 2: Williamson Ether Synthesis

Table 1: Plausible Keto-Ethers Synthesized from 2-bromo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one and Various Phenols
| Phenol Reactant | Product |
| Phenol | 2-phenoxy-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one |
| 4-Cresol | 2-(p-tolyloxy)-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one |
| 4-Methoxyphenol | 2-(4-methoxyphenoxy)-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one |
| 4-Chlorophenol | 2-(4-chlorophenoxy)-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one |
Annulation and Heterocycle Fusion Reactions Utilizing the Scaffold
The this compound scaffold is a versatile building block for the construction of various fused and linked heterocyclic systems. The acetyl group provides a reactive handle for condensation and cyclization reactions, leading to the formation of pyrazoles, pyrazolines, and thiazoles, among other heterocycles.
The synthesis of pyrazole and pyrazoline derivatives from this compound typically proceeds through the formation of an intermediate chalcone. The chalcone is prepared via a Claisen-Schmidt condensation of the starting ethanone with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide in ethanol.
The resulting chalcone, an α,β-unsaturated ketone, can then undergo a cyclization reaction with hydrazine hydrate or a substituted hydrazine to yield the corresponding pyrazoline. Subsequent oxidation of the pyrazoline, if desired, affords the aromatic pyrazole ring. This multi-step synthesis allows for the incorporation of a wide variety of substituents on both the pyrazole/pyrazoline ring and the phenyl ring of the original scaffold.
The general synthetic route is as follows:
Step 1: Chalcone Formation (Claisen-Schmidt Condensation)
Step 2: Pyrazoline/Pyrazole Synthesis

Table 2: Examples of Pyrazole and Pyrazoline Derivatives Synthesized from this compound
| Aldehyde Reactant | Hydrazine Reactant | Product |
| Benzaldehyde | Hydrazine hydrate | 5-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole |
| 4-Chlorobenzaldehyde | Hydrazine hydrate | 5-(4-chlorophenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole |
| 4-Methoxybenzaldehyde | Phenylhydrazine | 5-(4-methoxyphenyl)-1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole |
| Benzaldehyde | Phenylhydrazine | 1,5-diphenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole (after oxidation) |
The synthesis of thiazole derivatives from this compound can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or a thioamide.
Similar to the synthesis of keto-ethers, the first step is the alpha-bromination of the starting ethanone to produce 2-bromo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. This α-bromo ketone is then reacted with a suitable thiourea or thioamide in a solvent such as ethanol. The reaction proceeds via a condensation and subsequent cyclization to form the thiazole ring, yielding a 2-amino-4-(1-phenyl-1H-1,2,3-triazol-4-yl)thiazole derivative when thiourea is used.
The general reaction is depicted below:
Step 1: Alpha-Bromination
Step 2: Hantzsch Thiazole Synthesis

Table 3: Thiazole Derivatives from 2-bromo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
| Thioamide/Thiourea Reactant | Product |
| Thiourea | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-2-amine |
| Phenylthiourea | N-phenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-2-amine |
| Thioacetamide | 2-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)thiazole |
The unexpected formation of pyrazine derivatives from this compound is not a widely reported transformation in the scientific literature. Generally, pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While the starting material does not readily lend itself to this transformation, a hypothetical pathway could involve the dimerization of an α-amino ketone derivative of the starting material. However, specific instances of this reaction occurring unexpectedly from this compound are not well-documented.
The construction of a tetrazole ring onto the this compound scaffold can be envisioned through several synthetic routes, typically involving the conversion of the acetyl group into a nitrile or an azide (B81097) functionality, which can then undergo a cycloaddition reaction.
One plausible approach involves the conversion of the ethanone to an oxime, followed by dehydration to the corresponding nitrile. The resulting 2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetonitrile can then undergo a [3+2] cycloaddition reaction with sodium azide, often catalyzed by a Lewis acid, to form the tetrazole ring.
An alternative route could involve the reduction of the ketone to an alcohol, followed by conversion to an azide. Subsequent intramolecular cycloaddition is not feasible in this case. However, if the acetyl group is first converted to a carboxylic acid, this could then be transformed into an acyl azide, which could potentially undergo further reactions. The most direct and common method remains the cycloaddition of an azide to a nitrile.
A potential synthetic pathway is outlined below:
Step 1: Oximation
Step 2: Dehydration to Nitrile
Step 3: Tetrazole Formation

Introduction of Additional Functionalities onto the Phenyl and Triazole Rings
The this compound scaffold allows for the introduction of additional functional groups on both the phenyl and triazole rings, enabling the synthesis of a wide array of derivatives with potentially modified biological activities and physicochemical properties.
Functionalization of the Phenyl Ring:
The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, sulfamoylated derivatives have been synthesized by first introducing a sulfonyl chloride group onto the phenyl ring, followed by reaction with an amine. Nitration, halogenation, and Friedel-Crafts reactions are also plausible, with the position of substitution being directed by the existing triazole ring.
Functionalization of the Triazole Ring:
While the triazole ring itself is generally stable, functionalization can be achieved at the C5 position. This can be accomplished through deprotonation with a strong base followed by reaction with an electrophile. However, a more common approach is to introduce the desired functionality at the alkyne precursor before the cycloaddition reaction that forms the triazole ring. For the existing scaffold, modifications are more readily achieved on the substituents attached to the triazole ring. For instance, the methyl group of the acetyl moiety can be functionalized.
Table 4: Examples of Functionalized Derivatives
| Position of Functionalization | Reaction Type | Functional Group Introduced |
| Phenyl Ring (para position) | Sulfonylation followed by amidation | -SO₂NHR |
| Phenyl Ring (ortho/para positions) | Nitration | -NO₂ |
| Phenyl Ring (ortho/para positions) | Halogenation | -Cl, -Br |
| Triazole Ring (C5 position) | Deprotonation-alkylation | -R |
Structural Elucidation and Spectroscopic Characterization of 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one and its derivatives, providing detailed information about the proton and carbon environments within the molecules.
The ¹H NMR spectra of derivatives of this compound reveal characteristic signals that are diagnostic of their molecular structure. The chemical shifts (δ) of the protons are influenced by their electronic environment, and the coupling patterns (spin-spin splitting) provide information about adjacent protons.
For instance, in the derivative 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone , the protons on the phenyl ring attached to the ethanone (B97240) moiety appear as doublets at δ 8.00 and 7.91 ppm. rsc.org The triazole proton gives a signal at δ 7.76 ppm. rsc.org The protons of the benzyl (B1604629) group are observed as a multiplet at δ 7.39-7.42 ppm for the phenyl ring and a singlet at δ 5.60 ppm for the methylene (B1212753) (-CH₂-) group. rsc.org The methyl protons of the acetyl group resonate as a sharp singlet at δ 2.62 ppm. rsc.org
In a related chalcone (B49325) derivative, (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one , the methyl protons on the triazole ring show a singlet at δ 2.59 ppm. nih.gov The protons of the phenyl group attached to the triazole appear as a multiplet at δ 7.61-7.63 ppm. nih.gov The olefinic protons of the propenone bridge are observed as two doublets at δ 7.79 and 7.86 ppm, with a large coupling constant of 16.0 Hz, which is characteristic of a trans (E) configuration. nih.gov
The following table summarizes representative ¹H NMR data for derivatives of this compound:
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone rsc.org | Phenyl-CO | 8.00, 7.91 | d, d | 8.5, 8.5 |
| Triazole-H | 7.76 | d | ||
| Benzyl-Ph | 7.39-7.42 | m | ||
| Benzyl-CH₂ | 5.60 | s | ||
| Acetyl-CH₃ | 2.62 | s | ||
| (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one nih.gov | Triazole-CH₃ | 2.59 | s | |
| Phenyl-N | 7.61-7.63 | m | ||
| Olefinic-CH | 7.79, 7.86 | d, d | 16.0, 16.0 | |
| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime cardiff.ac.uk | Methyl-triazole | 2.48 | s | |
| Methyl-oxime | 2.23 | s | ||
| Nitrophenyl | 7.92, 8.41 | d, d | 9.1, 9.1 | |
| Oxime-OH | 11.28 | s |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
In 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone , the carbonyl carbon of the ethanone group appears at a characteristic downfield shift of δ 197.6 ppm. rsc.org The carbon atoms of the triazole ring are observed at δ 147.1 (C4) and 120.4 (C5) ppm. rsc.org The carbons of the phenyl rings and the benzyl group resonate in the aromatic region (δ 125-137 ppm), while the methylene carbon of the benzyl group is found at δ 54.4 ppm and the acetyl methyl carbon at δ 26.6 ppm. rsc.org
For the oxime derivative, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime , the carbon of the C=N-OH group is observed at δ 154.2 ppm. cardiff.ac.uk The carbons of the triazole ring appear at δ 137.2 (C4) and 143.4 (C5) ppm. cardiff.ac.uk The methyl carbons attached to the triazole ring and the oxime group resonate at δ 17.2 and 15.8 ppm, respectively. cardiff.ac.uk
A summary of representative ¹³C NMR data is presented in the table below:
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone rsc.org | C=O | 197.6 |
| Triazole C4 | 147.1 | |
| Triazole C5 | 120.4 | |
| Benzyl-CH₂ | 54.4 | |
| Acetyl-CH₃ | 26.6 | |
| (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one nih.gov | C=O | 183.8 |
| Triazole C4 | 143.5 | |
| Triazole C5 | 135.6 | |
| Triazole-CH₃ | 10.4 | |
| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime cardiff.ac.uk | C=N-OH | 154.2 |
| Triazole C4 | 137.2 | |
| Triazole C5 | 143.4 | |
| Triazole-CH₃ | 17.2 | |
| Oxime-CH₃ | 15.8 |
Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. rsc.org For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish connectivity between protons and carbons that are two or three bonds apart, which is instrumental in confirming the substitution pattern on the triazole and phenyl rings.
For fluorinated analogs, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shifts and coupling constants in ¹⁹F NMR provide valuable information about the electronic environment of the fluorine atoms and their spatial relationship with other nuclei.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
A prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethanone group, which typically appears in the range of 1660-1680 cm⁻¹. For example, in the chalcone derivative (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one , the C=O stretch is observed at 1662 cm⁻¹. mdpi.com
Other characteristic IR absorption bands include:
Aromatic C-H stretching: Usually observed above 3000 cm⁻¹. mdpi.com
C=C and C=N stretching: These vibrations from the aromatic rings and the triazole ring typically appear in the 1450-1610 cm⁻¹ region. mdpi.com
C-N stretching: Found in the 1300-1400 cm⁻¹ range. sapub.org
N=N stretching: The stretching vibration of the N=N bond in the triazole ring can sometimes be observed in the 1500-1600 cm⁻¹ region.
The following table provides a summary of characteristic IR absorption bands for derivatives of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1660 - 1680 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Triazole C=N | Stretching | 1490 - 1570 |
| Triazole N=N | Stretching | 1500 - 1600 |
| C-N | Stretching | 1300 - 1400 |
Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For example, the mass spectrum of 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone shows a prominent [M+H]⁺ ion at m/z 278.13. rsc.org
The fragmentation patterns observed in the mass spectra provide valuable structural information. Common fragmentation pathways for 1,2,3-triazole derivatives involve the loss of small neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or acetonitrile (B52724) (CH₃CN). The acetyl group can also be lost as a ketene (B1206846) radical (•CH₂CO) or an acetyl cation (CH₃CO⁺).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
For instance, the HRMS data for 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole showed a measured [M+H]⁺ ion at m/z 278.1567, which is in close agreement with the calculated mass of 278.1562 for the formula C₁₈H₂₀N₃. rsc.org This level of accuracy provides strong evidence for the proposed molecular formula.
X-ray Crystallography: Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information regarding molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures and understanding their supramolecular chemistry.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single crystal X-ray diffraction analysis offers a detailed insight into the atomic-level architecture of a molecule, providing precise measurements of bond lengths, bond angles, and torsion angles. These parameters collectively define the molecule's geometry and preferred conformation in the solid state.
For derivatives of this compound, crystallographic studies reveal key structural features. For instance, in the structure of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, the analysis confirmed the molecular structure and showed that the crystal lattice contains two independent molecules within its asymmetric unit. mdpi.com Similarly, the crystal structures of five different halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been successfully determined, providing a clear understanding of their molecular conformations. mdpi.com
A recurring feature in the crystal structures of 1-phenyl-1,2,3-triazole derivatives is the relative orientation of the phenyl and triazole rings. In the related compound, 4-benzyl-1-(4-nitrophenyl)-1,2,3-triazole, the central 1,2,3-triazole ring is essentially planar. nih.gov The dihedral angle between this triazole ring and the N-bound 4-nitrobenzene ring is 13.95 (9)°, while the angle with the C-bound benzyl group's phenyl ring is significantly larger at 83.23 (10)°, indicating a nearly perpendicular arrangement. nih.gov This twisted, L-shaped conformation is a critical aspect of its solid-state structure. nih.gov In a different but related isomer, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the triazole and phenyl rings are also nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.govresearchgate.net
The detailed geometric parameters obtained from these studies are crucial for understanding the intrinsic structural properties of the 1-phenyl-1,2,3-triazole scaffold.
Table 1: Selected Crystallographic and Geometric Data for a 1-Phenyl-1,2,3-triazole Derivative (Data for 4-Benzyl-1-(4-nitrophenyl)-1,2,3-triazole)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Triazole/N-Phenyl) | 13.95 (9)° |
| Dihedral Angle (Triazole/C-Phenyl) | 83.23 (10)° |
| Dihedral Angle (N-Phenyl/C-Phenyl) | 70.60 (9)° |
| This data is illustrative for a derivative and provides insight into the typical molecular geometry. nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular forces, including hydrogen bonds and π-π stacking interactions. Understanding these interactions is fundamental to the field of crystal engineering, as they dictate the material's physical properties.
In the crystal lattice of 1-phenyl-1,2,3-triazole derivatives, a combination of interactions is typically observed. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has shown that for halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the crystal structures are primarily characterized by H···H, C···H, and halogen···H interactions. mdpi.com
For 4-benzyl-1-(4-nitrophenyl)-1,2,3-triazole, the three-dimensional packing is stabilized by a network of weak interactions. nih.gov These include methylene-C—H⋯O(nitro) hydrogen bonds and C—H⋯π interactions, where hydrogen atoms from both methylene and phenyl groups interact with the π-systems of adjacent phenyl and triazolyl rings, respectively. nih.gov
Furthermore, π-π stacking is a significant contributor to the crystal packing of these aromatic and heteroaromatic systems. researchgate.net Weak π(triazolyl)–π(nitrobenzene) contacts have been identified, with an inter-centroid distance of 3.8386 (10) Å. nih.gov In a similar derivative, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π-π stacking interactions are observed between the triazole and benzene (B151609) rings of adjacent molecules, with a ring-centroid separation of 3.895 (1) Å. researchgate.net These interactions, alongside various hydrogen bonds, create a stable, layered supramolecular architecture. researchgate.netnih.gov The ability of the triazole ring itself to engage in π-π stacking is a noted feature in the structural chemistry of these compounds. researchgate.netresearchgate.net
Table 2: Examples of Intermolecular Interactions in Phenyl-1,2,3-triazole Derivatives
| Interaction Type | Compound/Derivative | Distance/Geometry |
| π-π Stacking | 4-Benzyl-1-(4-nitrophenyl)-1,2,3-triazole | Inter-centroid distance = 3.8386 (10) Å (triazolyl–nitrobenzene) |
| π-π Stacking | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Ring-centroid separation = 3.895 (1) Å (triazole-benzene) |
| C-H···π | 4-Benzyl-1-(4-nitrophenyl)-1,2,3-triazole | Phenyl-C—H⋯π(triazolyl) |
| Hydrogen Bonding | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C—H···N, C—H···O |
| This table summarizes key intermolecular forces identified in the crystal structures of related compounds. nih.govresearchgate.net |
Computational and Theoretical Investigations of the 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 One System
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of the 1-phenyl-1H-1,2,3-triazole scaffold, these methods elucidate the electronic landscape, predict stability, and identify reactive centers, guiding further experimental research.
Density Functional Theory (DFT) Studies for Ground State Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For compounds related to the 1-phenyl-1H-1,2,3-triazole framework, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G* or 6–31+g(d,p), are employed to determine the optimized molecular geometry in the ground state. researchgate.netresearchgate.net
| Parameter | Experimental (X-ray) Value | Calculated (DFT/B3LYP) Value | Compound Reference |
|---|---|---|---|
| C=O Stretch (cm⁻¹) | 1657 | 1714 | (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone |
| C-N Stretch (cm⁻¹) | 1450 | 1459 | (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone |
| Dihedral Angle (Triazole-Phenyl) | 16.54° | N/A | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For 1,2,3-triazole derivatives, MEP analysis reveals that the most electronegative regions are concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group. researchgate.netresearchgate.net These areas are susceptible to electrophilic attack and are key sites for hydrogen bonding interactions. Conversely, the hydrogen atoms of the phenyl and methyl groups represent regions of positive potential, making them likely sites for nucleophilic attack. This analysis helps in understanding the non-covalent interactions that govern biological recognition processes. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. In computational studies of 1,2,3-triazole derivatives, FMO analysis is performed to gain insights into their chemical behavior. researchgate.netresearchgate.net For example, in a study on a related benzonitrile (B105546) derivative, the HOMO-LUMO energies were calculated to understand its electronic properties and reactivity. researchgate.net
| Parameter | Energy (eV) | Compound Reference |
|---|---|---|
| E_HOMO | -6.90 | 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile |
| E_LUMO | -1.39 | 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile |
| Energy Gap (ΔE) | 5.51 | 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to study the conformational flexibility of molecules and the stability of ligand-receptor complexes in a simulated physiological environment.
For triazole-based systems, MD simulations can reveal how the molecule adapts its conformation upon binding to a biological target. For instance, simulations of a 1-phenyl-4-benzoyl-1H-triazole derivative in complex with the estrogen-related receptor α (ERRα) showed that the 1H-1,2,3-triazole moiety could form stable hydrogen bonds with key amino acid residues like Ser325. mdpi.com These simulations also demonstrated how interactions with the ligand could induce conformational changes in the protein, such as the shifting of alpha-helices, which is crucial for its biological function as an inverse agonist. mdpi.com This level of detail is essential for understanding the dynamic nature of molecular interactions that cannot be captured by static docking studies alone.
In Silico Prediction of Biological Interactions and Binding Modes (Mechanistic Focus)
In silico methods are instrumental in modern drug discovery for predicting how a small molecule might interact with a biological target, thereby helping to prioritize candidates for experimental testing.
Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is widely used to understand the binding mechanisms and affinities of potential drug candidates. ijper.org
For derivatives closely related to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, docking studies have been performed to explore their potential as inhibitors of various enzymes. In one study, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were docked into the active sites of several proteins involved in hormone biosynthesis, including aromatase (AROM), steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase (17β-HSD1). nih.gov The results indicated that the 1-phenyl-1H-1,2,3-triazol-4-yl core could serve as a valuable scaffold for developing inhibitors of these targets. nih.gov The docking poses revealed key interactions, such as hydrogen bonds between the phenolic hydroxyl group and active site residues, as well as π-π stacking interactions involving the aromatic rings, which stabilize the ligand-enzyme complex. nih.gov
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Aromatase (AROM) | -8.7 | Met374, Ser478 |
| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Steroid Sulfatase (STS) | -9.5 | His129, His291, Asp35 |
| 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Aromatase (AROM) | -8.9 | Met374, Ser478 |
| 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Steroid Sulfatase (STS) | -9.7 | His129, His291, Asp35 |
Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)
Non-covalent interactions (NCI) play a pivotal role in determining the three-dimensional structure, stability, and molecular recognition capabilities of chemical systems. The analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is essential for a comprehensive understanding of the molecular behavior of this compound. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and NCI plot analysis are instrumental in characterizing these interactions.
While specific studies on this compound are not extensively documented in the literature, the principles can be inferred from studies on structurally related 1,4-disubstituted 1H-1,2,3-triazoles. researchgate.net QTAIM analysis, for instance, partitions the molecular space into atomic basins, allowing for the calculation of various electronic properties at bond critical points (BCPs). The presence of a BCP between two atoms is an unambiguous indicator of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the nature and strength of the interaction. For instance, low ρ and small, positive ∇²ρ values are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals contacts.
NCI plot analysis, another powerful visualization tool, helps in identifying and characterizing non-covalent interactions in real space. researchgate.net This method is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting 3D representation of the RDG isosurfaces provides a qualitative and intuitive picture of the interaction regions within a molecule. These surfaces are typically color-coded to distinguish between attractive (blue), weak (green), and repulsive (red) interactions. researchgate.net In the context of this compound, one would expect to observe weak van der Waals interactions involving the phenyl and triazole rings, as well as potential C-H···N and C-H···O hydrogen bonds.
The following table summarizes the key parameters from QTAIM analysis and their general interpretation for non-covalent interactions relevant to the title compound.
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
| Strong H-bond | High | Negative | Covalent character |
| Moderate H-bond | Intermediate | Positive | Partially covalent character |
| Weak H-bond (e.g., C-H···N/O) | Low | Positive | Electrostatic character |
| van der Waals | Very Low | Positive | Electrostatic character |
| π-π stacking | Low | Positive | Dispersion-dominated |
Structure-Property Relationship (SPR) Modeling for Rational Design
Structure-Property Relationship (SPR) modeling is a cornerstone of modern drug discovery and materials science, aiming to establish a correlation between the chemical structure of a molecule and its physicochemical or biological properties. For 1,2,3-triazole derivatives, including this compound, SPR studies are invaluable for the rational design of new compounds with enhanced activity, selectivity, and optimized pharmacokinetic profiles. tandfonline.com
Numerous studies on 1,2,3-triazole derivatives have highlighted important structure-activity relationships (SAR), which is a qualitative subset of SPR. For instance, the electronic nature and position of substituents on the phenyl ring can significantly influence the molecule's interaction with biological targets. nih.gov The triazole ring itself is a key pharmacophoric element, known for its ability to participate in hydrogen bonding and its metabolic stability. nih.gov The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors, a feature that is often crucial for binding to enzymes and receptors. nih.gov
The following table outlines potential structural modifications to the this compound scaffold and the anticipated impact on its properties, based on general principles of medicinal chemistry and findings from related 1,2,3-triazole systems.
| Structural Modification | Potential Impact on Properties | Rationale for Rational Design |
| Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Alteration of electronic properties, lipophilicity, and steric hindrance. | To enhance binding affinity to a target protein by optimizing electronic and hydrophobic interactions. |
| Modification of the acetyl group at the 4-position | Changes in polarity, hydrogen bonding capacity, and reactivity. | To improve solubility, metabolic stability, or introduce new interaction points with a biological target. |
| Introduction of conformational constraints | Reduced flexibility, leading to a more defined 3D structure. | To increase binding selectivity and reduce off-target effects by pre-organizing the molecule in its bioactive conformation. |
| Isosteric replacement of the phenyl or acetyl group | Modulation of physicochemical properties while maintaining key structural features. | To improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). |
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed in conjunction with experimental synthesis and testing to build robust SPR models. These computational approaches can predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the design-make-test-analyze cycle.
Exploration of Biological Activities and Underlying Mechanisms Excluding Clinical, Dosage, and Safety Information
Antimicrobial Activity Studies
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one have been synthesized and evaluated for their ability to combat bacterial and fungal infections.
Antibacterial Efficacy and Mechanistic Hypotheses
The antibacterial potential of 1,2,3-triazole derivatives is a significant area of research. While specific data for this compound is limited, studies on closely related compounds provide insights into their antibacterial efficacy. For instance, a series of novel 1,2,3-triazole derivatives of dapsone (B1669823) were synthesized and tested against Gram-positive and Gram-negative bacteria. One such derivative, compound H2, demonstrated notable potency against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 25 μg/mL. researchgate.net Another compound from the same study, H1, was particularly effective against Escherichia coli, showing an MIC of 22 μg/mL. researchgate.net
The proposed mechanisms for the antibacterial action of triazole-containing compounds are diverse. They are thought to act as potent inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Some triazole hybrids may also target efflux pumps, thereby preventing the bacteria from expelling the antibacterial agent, or interfere with the synthesis of the bacterial cell wall by inhibiting proteins like filamentous temperature-sensitive protein Z (FtsZ) and penicillin-binding proteins.
A study on paeonol (B1678282) derivatives incorporating a 1,2,3-triazole ring, including structures like 1-(4-methoxy-2-((1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethan-1-one, unfortunately, showed that these specific compounds had an MIC above 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating weak activity for those particular modifications.
The following table summarizes the antibacterial activity of selected 1,2,3-triazole derivatives:
| Compound | Bacterial Strain | MIC (μg/mL) |
| Dapsone-Triazole Derivative H2 | Staphylococcus aureus | 25 |
| Dapsone-Triazole Derivative H1 | Escherichia coli | 22 |
Antifungal Efficacy and Mechanistic Insights
Triazole compounds are well-established as antifungal agents. The primary mechanism of action for many triazole antifungals is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.
Research into 1,2,3-triazole phenylhydrazone derivatives has revealed significant antifungal properties. For example, compound 5p from one study exhibited potent activity against several phytopathogenic fungi, with EC₅₀ values of 0.18 μg/mL against Rhizoctonia solani, 2.28 μg/mL against Sclerotinia sclerotiorum, 1.01 μg/mL against Fusarium graminearum, and 1.85 μg/mL against Phytophthora capsici. rsc.org
Another study on metronidazole (B1676534) analogues containing a 1H-1,2,3-triazole moiety also demonstrated promising antifungal activity. Several of the synthesized compounds showed a potent inhibition rate of fungal growth when compared to the parent compound, metronidazole. beilstein-journals.org
The table below presents the antifungal activity of a representative 1,2,3-triazole phenylhydrazone derivative:
| Compound | Fungal Strain | EC₅₀ (μg/mL) |
| 5p | Rhizoctonia solani | 0.18 |
| 5p | Sclerotinia sclerotiorum | 2.28 |
| 5p | Fusarium graminearum | 1.01 |
| 5p | Phytophthora capsici | 1.85 |
Anticancer Activity Investigations
The development of novel anticancer agents is a critical focus of medicinal chemistry, and 1,2,3-triazole derivatives have shown promise in this area.
In Vitro Cytotoxic Effects on Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of 1,2,3-triazole derivatives against various cancer cell lines. While direct data on this compound is not available, related structures have been extensively studied. For example, a series of 1,2,3-triazole-chalcone conjugates were synthesized and evaluated for their anticancer activity. Compound 11e from this series was particularly effective against leukemia RPMI-8226 cells, with an IC₅₀ value of 3.17 µM. nih.gov
In another study, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) strongly inhibited the proliferation of breast cancer cells. windows.net Furthermore, research on 1,2,3-triazole derivatives of dapsone revealed that some compounds exhibited significant cytotoxicity against various cancer cell lines.
The cytotoxic activity of selected 1,2,3-triazole derivatives is summarized in the table below:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 11e | Leukemia (RPMI-8226) | 3.17 |
Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)
The anticancer effects of 1,2,3-triazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
The potent 1,2,3-triazole-chalcone conjugate, 11e, was found to induce apoptosis in RPMI-8226 leukemia cells by upregulating the expression of pro-apoptotic proteins such as BAX, caspase-3, and caspase-9. nih.gov This compound also caused cell cycle arrest at the S phase, thereby preventing the cancer cells from progressing through the cell division cycle. nih.gov
Similarly, the oleanolic derivative ZQL-4c was shown to induce G2/M phase arrest and apoptosis in breast cancer cells. windows.net The mechanism was linked to the production of reactive oxygen species (ROS) and the inhibition of the Notch-AKT signaling pathway, which is involved in cell survival and proliferation. windows.net
Anti-Inflammatory Activity Research and Proposed Molecular Targets
Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is an ongoing effort. Derivatives of 1,2,3-triazole have been investigated for their anti-inflammatory potential.
Studies on 1,2,4-triazole (B32235) derivatives have shown remarkable anti-inflammatory activity, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. The primary molecular target for many of these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
For instance, a series of 1,2,4-triazole derivatives demonstrated significant inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. minia.edu.eg Docking studies have suggested that these compounds bind effectively to the active site of the COX-2 enzyme. minia.edu.eg Another study on ibuprofen-derived 1,2,3-triazoles also reported significant anti-inflammatory activity, with some compounds showing a percentage of edema inhibition greater than 90%. d-nb.info
Enzyme Inhibition Studies (Focus on Mechanisms and Structure-Activity Relationships)
Derivatives based on the 1-phenyl-1,2,3-triazole core have demonstrated significant potential as enzyme inhibitors, targeting specific enzymes involved in various pathological conditions. The following subsections detail the inhibitory activities against Carbonic Anhydrase-II and Steroid Sulfatase, emphasizing the structural features that influence potency and the molecular interactions that underpin inhibition.
A series of novel 1H-1,2,3-triazole analogs have been synthesized and evaluated for their inhibitory activity against the human carbonic anhydrase (hCA) II isoenzyme, a zinc-containing metalloenzyme crucial in various physiological processes. frontiersin.orgnih.gov The inhibition of hCA II is a therapeutic strategy for conditions such as glaucoma.
Studies on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides revealed excellent inhibitory activity against hCA II, with inhibition constants (Kᵢ) in the nanomolar range. The general structure involves a benzenesulfonamide (B165840) group, a known zinc-binding group, connected to the 1-phenyl-1,2,3-triazole scaffold via an amide linker. nih.gov
Structure-Activity Relationship (SAR): The SAR for these compounds indicates that the substitution pattern on the benzenesulfonamide ring significantly influences inhibitory potency.
Linker and Core: The 1-phenyl-1,2,3-triazole moiety connected to a 3-sulfamoylbenzamide (B74759) core proves to be a highly effective combination for hCA II inhibition.
Substituents: Modifications on the phenyl ring of the benzamide (B126) portion modulate the activity. For instance, compounds with chloro and fluoro substituents demonstrated potent inhibition.
Molecular docking studies have elucidated the binding mechanism of these triazole derivatives within the active site of carbonic anhydrase-II. It is suggested that these compounds exhibit their inhibitory potential through direct binding with the active site residues of the enzyme. frontiersin.org The sulfonamide group typically coordinates with the zinc ion in the active site, while the triazole and phenyl rings engage in various interactions with surrounding amino acid residues, anchoring the inhibitor firmly.
| Compound | Substituent on Benzamide Ring | Inhibition Constant (Kᵢ) against hCA II (nM) |
|---|---|---|
| 6i | 4-Chloro | 8.5 |
| 6n | 4-Fluoro | 9.6 |
| 6u | 4-Methoxy | 6.5 |
Steroid sulfatase (STS) is a critical enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates into active estrogens and androgens. Its inhibition is a key target in the development of therapies for hormone-dependent cancers, such as breast cancer. nih.gov A series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has been developed and identified as highly potent STS inhibitors. nih.govresearchgate.net
These inhibitors are designed based on a pharmacophore model for irreversible STS inhibitors, which typically includes a sulfamate (B1201201) group that mimics the endogenous substrate and an aromatic ring system that interacts with the enzyme's active site.
Structure-Activity Relationship (SAR) and Binding Affinities: The inhibitory potency of these compounds is significantly influenced by the substituents on the outer phenyl ring of the 1-phenyl-1,2,3-triazole moiety.
Core Structure: The 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core bearing a sulfamate group is essential for the inhibitory activity.
Substituents on the Phenyl Ring: Introducing various substituents at the meta-position of the outer phenyl ring has led to the identification of compounds with extraordinary potency. For example, compound 5l , with a 3-fluoro-5-(trifluoromethyl)phenyl group, showed an IC₅₀ value of 0.21 nM in MCF-7 cells, which is approximately five times more potent than the reference inhibitor Irosustat (IC₅₀ = 1.06 nM). nih.gov
The binding mechanism involves the sulfamate group being hydrolyzed by the enzyme, leading to the formation of a sulfamoyl cation that subsequently binds irreversibly to a key active site residue, thereby inactivating the enzyme.
| Compound | Substituent on Outer Phenyl Ring | IC₅₀ (nM) |
|---|---|---|
| 4b | 3-Fluoro | 0.43 |
| 5l | 3-Fluoro, 5-(Trifluoromethyl) | 0.21 |
| Irosustat (Reference) | - | 1.06 |
Other Reported Biological Activities (e.g., Anti-HIV, Antimalarial, Antioxidant)
Beyond enzyme inhibition, the versatile 1-phenyl-1,2,3-triazole scaffold has been incorporated into molecules exhibiting a range of other biological activities, including antiviral, antimalarial, and antioxidant effects.
Anti-HIV Activity: A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid (CA) protein. nih.govnih.gov The HIV-1 capsid is a crucial protein involved in multiple stages of the viral replication cycle, including uncoating, nuclear import, and assembly. nih.govresearchgate.net These compounds were designed based on the scaffold of a known CA inhibitor, PF-3450074. The most potent analogs demonstrated anti-HIV-1 activity with EC₅₀ values in the low micromolar range. nih.govnih.gov The proposed mechanism of action is the direct binding to the HIV-1 CA protein, disrupting its function in both early and late stages of viral replication. nih.gov For example, compound 6a-9 was identified as a particularly prominent inhibitor with an EC₅₀ of 3.13 µM. nih.gov
Antimalarial Activity: The 1,2,3-triazole ring is a key component in various scaffolds developed as potential antimalarial agents. nih.gov Malaria, caused by Plasmodium parasites, requires new therapeutic agents due to widespread drug resistance. nih.gov Triazole-based hybrids, combining the triazole moiety with other known antimalarial pharmacophores like quinoline, have shown promise. nih.gov While specific studies on this compound are not detailed, derivatives of the broader 1,2,3-triazole class have been evaluated, suggesting that this scaffold can be a valuable component in the design of new antimalarial drugs. nih.govnih.gov
Antioxidant Activity: Derivatives of 1-phenyl-1H- frontiersin.orgnih.govnih.govtriazole have been synthesized and shown to possess effective antioxidant properties. A series of gallic-acid-1-phenyl-1H- frontiersin.orgnih.govnih.govtriazol-4-ylmethyl esters were developed using a click chemistry approach. nih.gov Several of these compounds displayed potent DPPH radical scavenging effects, with IC₅₀ values lower than the standard antioxidant, ascorbic acid. For instance, compound 9 (bearing a 3,4,5-trimethoxyphenyl group attached to the gallic acid ester) and compound 20 (with a 4-chlorophenyl group on the triazole ring) showed IC₅₀ values of 6.4 µM and 7.9 µM, respectively, compared to 12 µM for ascorbic acid. nih.gov The mechanism is attributed to the hydrogen-donating ability of the phenolic groups from the gallic acid moiety, a property that is favorably presented by the triazole-based scaffold.
Advanced Applications and Future Research Directions for the 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 One Scaffold
Potential in Materials Science and Photostabilizers
The inherent stability and aromaticity of the 1,2,3-triazole ring system make it a promising component in the design of novel materials. The incorporation of the 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one scaffold into polymeric structures can enhance their thermal and mechanical properties. Research into 1,2,3-triazole-based sequence-defined oligomers and polymers has demonstrated the utility of this heterocyclic motif in creating materials with precise and well-defined structures. rsc.org
A significant application of triazole derivatives in materials science is their use as photostabilizers for polymers. gsconlinepress.comresearchgate.net Ultraviolet (UV) radiation can lead to the degradation of polymers, causing a loss of mechanical strength and discoloration. Triazole-containing compounds can act as UV absorbers, dissipating harmful UV energy and protecting the polymer matrix from photodegradation. researchgate.net The this compound scaffold, with its conjugated system, is a candidate for such applications. Future research could focus on synthesizing derivatives of this scaffold and evaluating their efficacy as photostabilizers for various polymers, such as polystyrene (PS). researchgate.net The mechanism of photostabilization often involves the absorption of UV light, followed by non-radiative decay pathways that prevent the formation of damaging free radicals.
| Application Area | Potential Role of the Scaffold | Key Research Focus |
|---|---|---|
| Polymer Science | Monomer for high-performance polymers | Synthesis of polyesters, polyamides, and other polymers incorporating the triazole moiety |
| Photostabilizers | UV absorber to prevent polymer degradation | Evaluation of photostabilizing efficiency in polymers like polystyrene and PVC |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) | Investigation of the photophysical and electronic properties of derivatives |
Role in Chemical Sensing and Sensor Development
The nitrogen atoms within the 1,2,3-triazole ring of the this compound scaffold possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. nih.gov This property has led to the development of numerous triazole-based chemosensors for the detection of various analytes, including metal cations and anions. researchgate.net These sensors often operate on principles of colorimetric or fluorometric detection, where the binding of an analyte induces a measurable change in the sensor's optical properties. tandfonline.comrsc.org
Derivatives of the this compound scaffold can be designed to selectively bind with specific metal ions, such as Pb²⁺, Hg²⁺, and Fe³⁺. nih.govrsc.orgacs.org The sensing mechanism can involve processes like photoinduced electron transfer (PET), which can lead to fluorescence quenching or enhancement upon ion binding. researchgate.net For instance, a triazole-based sensor might exhibit strong fluorescence in its free state, which is quenched upon coordination with a metal ion. Conversely, a non-fluorescent sensor might become fluorescent after binding to an analyte. The development of such sensors is crucial for environmental monitoring and biological imaging. Future research in this area could involve the synthesis of novel derivatives of the target scaffold and the systematic evaluation of their sensing capabilities towards a range of environmentally and biologically significant ions.
Catalyst Development and Ligand Design for Metal Complexes
The this compound scaffold is a versatile platform for the design of ligands for transition metal complexes. The triazole ring can coordinate to metal centers through its nitrogen atoms, and the ethanone (B97240) moiety can be further functionalized to create multidentate ligands. free.fr These metal complexes have shown significant potential in catalysis.
Copper(I)-triazole complexes, for example, are well-known catalysts for the azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. beilstein-journals.org The design of new triazole-based ligands can modulate the catalytic activity and stability of these copper complexes. rsc.orgnih.govscispace.com Furthermore, iridium(III) complexes featuring phenyl-triazole ligands have been investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of the triazole ligand can be tuned by introducing different substituents on the phenyl and triazole rings, thereby influencing the emission color and efficiency of the iridium complex. The this compound scaffold provides a convenient starting point for the synthesis of such ligands. researchgate.net
| Metal Complex | Ligand Scaffold | Catalytic Application/Property | Reference |
|---|---|---|---|
| Copper(I) | 1,2,3-Triazole-tethered N-heterocyclic carbene | Azide-alkyne cycloaddition (CuAAC) | beilstein-journals.org |
| Copper(II) | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Selective oxidation of styrene (B11656) and cyclohexane | rsc.orgnih.gov |
| Iridium(III) | 1-methyl-4-phenyl-1H-1,2,3-triazole | Photoactive complexes with tunable emission | nih.gov |
Prospects for Further Derivatization and Scaffold Hybridization
The chemical reactivity of the this compound scaffold allows for a wide range of derivatization and hybridization strategies. The acetyl group is a particularly useful handle for chemical modification. For instance, it can undergo condensation reactions with aldehydes to form chalcones, which are precursors to a variety of heterocyclic compounds. nih.govmdpi.com The reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime derivative. mdpi.comcardiff.ac.uk
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.gov The this compound scaffold can be hybridized with other biologically active moieties to create novel compounds with enhanced or synergistic activities. researchgate.net Examples of such hybrids include triazole-benzimidazole and triazole-quinolone conjugates. nih.govresearchgate.net These hybrid molecules have been investigated for a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The 1,2,3-triazole ring often acts as a linker in these hybrid structures, connecting the different pharmacophoric units. researchgate.net
Multi-Target Ligand Design Principles and Strategies
The development of drugs that can modulate multiple biological targets simultaneously is a promising approach for the treatment of complex diseases such as cancer and neurodegenerative disorders. bohrium.com The 1,2,3-triazole scaffold is an attractive core for the design of multi-target ligands due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. biointerfaceresearch.com
The design of multi-target ligands based on the this compound scaffold would involve the strategic incorporation of functional groups that can interact with the binding sites of the desired targets. For example, in the context of anticancer drug design, one could envision a hybrid molecule where the triazole core is linked to moieties that inhibit both a specific kinase and a protein involved in angiogenesis. The principles of structure-based drug design, guided by the crystal structures of the target proteins, would be instrumental in the rational design of such multi-target agents.
Integrated Experimental and Computational Approaches for Drug Discovery (Pre-clinical)
Modern drug discovery heavily relies on the integration of experimental and computational methods to accelerate the identification and optimization of lead compounds. For the this compound scaffold, a variety of computational tools can be employed to guide preclinical research.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of triazole derivatives with their biological activities. ijpsjournal.comindexcopernicus.comnih.govnih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. Molecular docking simulations can provide insights into the binding modes of triazole-based ligands within the active sites of their target proteins. nih.govbiointerfaceresearch.commdpi.com This information is invaluable for understanding the molecular basis of activity and for designing derivatives with improved binding affinity and selectivity. Density Functional Theory (DFT) calculations can be used to explore the electronic structure and reactivity of the scaffold, further informing the design of novel analogues. mdpi.com The combination of these computational approaches with experimental validation is a powerful strategy for the efficient discovery of new drug candidates based on the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modified Knoevenagel reactions. For example, solvent-free conditions using Fe₃O₄@SiO₂@DES1 as a magnetic catalyst (10 mg loading, 120°C) yield high efficiency (80–90%) by minimizing side reactions and simplifying purification . Optimization involves adjusting catalyst loading, temperature, and solvent polarity. Recrystallization from ethanol is effective for achieving >95% purity, as demonstrated in sodium hydroxide-mediated condensations with benzaldehyde .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinct peaks for the acetyl group (δ ~2.6 ppm for CH₃, δ ~198 ppm for carbonyl) and triazole protons (δ 7.5–8.2 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1680–1730 cm⁻¹ (C=O stretch) and 3100–3150 cm⁻¹ (aromatic C-H) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 504.10 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic ambiguities in this compound derivatives?
SHELXL enables high-resolution refinement of X-ray diffraction data, particularly for handling twinned crystals or high thermal motion. Key steps include:
Q. What mechanistic insights explain the formation of triazole-nicotinonitrile hybrids involving this compound?
The reaction proceeds via a vinylogous anomeric-based oxidation pathway:
- Step 1 : Knoevenagel condensation between aryl aldehydes and malononitrile forms intermediate α,β-unsaturated nitriles.
- Step 2 : Ammonia (from ammonium acetate dissociation) nucleophilically attacks the acetyl group of this compound, generating a Michael adduct.
- Step 3 : Fe₃O4@SiO₂@DES1 catalyzes cyclization to yield the hybrid structure .
Q. How do substituents on the triazole ring influence biological activity in related derivatives?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability but may reduce solubility.
- Halogenated aryl groups (e.g., 3-fluoro, 4-chloro) improve target binding affinity, as seen in Hsp90 inhibitors where chlorofluorophenyl derivatives show IC₅₀ values <1 μM .
- Hydrophilic moieties (e.g., -OH, -NH₂) increase water solubility but may compromise blood-brain barrier penetration .
Q. What strategies address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Catalyst deactivation : Magnetic catalysts (e.g., Fe₃O₄@SiO₂@DES1) reduce leaching, improving reproducibility .
- Purification methods : Column chromatography vs. recrystallization can alter yields by 10–15% .
- Moisture sensitivity : Anhydrous conditions are critical for CuAAC reactions to prevent azide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
